molecular formula C17H18O5 B14198966 2,3-Dihydroxypropyl 3-(benzyloxy)benzoate CAS No. 922509-48-6

2,3-Dihydroxypropyl 3-(benzyloxy)benzoate

Cat. No.: B14198966
CAS No.: 922509-48-6
M. Wt: 302.32 g/mol
InChI Key: GPMIJFCLMCNRMY-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-(benzyloxy)benzoate is an organic compound with the molecular formula C16H18O5 It is a derivative of benzoic acid and is characterized by the presence of both hydroxyl and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3-(benzyloxy)benzoate typically involves the esterification of 3-(benzyloxy)benzoic acid with 2,3-dihydroxypropyl alcohol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Industrial methods also focus on minimizing waste and improving the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-(benzyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 3-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-(benzyloxy)benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyloxy group can interact with hydrophobic regions of proteins, potentially affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl benzoate
  • 2,3-Dihydroxypropyl 2-(benzyloxy)benzoate
  • 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate

Uniqueness

2,3-Dihydroxypropyl 3-(benzyloxy)benzoate is unique due to the specific positioning of the benzyloxy group on the benzoate ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of both hydroxyl and benzyloxy groups also provides a versatile platform for further chemical modifications .

Properties

CAS No.

922509-48-6

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O5/c18-10-15(19)12-22-17(20)14-7-4-8-16(9-14)21-11-13-5-2-1-3-6-13/h1-9,15,18-19H,10-12H2

InChI Key

GPMIJFCLMCNRMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC(CO)O

Origin of Product

United States

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